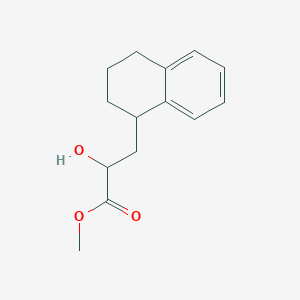

Methyl 2-hydroxy-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoate

Description

Methyl 2-hydroxy-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoate is a chiral ester derivative featuring a hydroxyl group at the C2 position, a methyl ester moiety, and a tetrahydronaphthalene (tetralin) ring system. This compound is structurally significant due to its hybrid framework combining aromatic and alicyclic elements, which may confer unique physicochemical and biological properties.

Properties

Molecular Formula |

C14H18O3 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

methyl 2-hydroxy-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoate |

InChI |

InChI=1S/C14H18O3/c1-17-14(16)13(15)9-11-7-4-6-10-5-2-3-8-12(10)11/h2-3,5,8,11,13,15H,4,6-7,9H2,1H3 |

InChI Key |

UQZMRIQQAMHCIC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC1CCCC2=CC=CC=C12)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoate typically involves the esterification of 2-hydroxy-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoic acid with methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-hydroxy-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 2-hydroxy-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoate with analogs based on substituent variations, molecular frameworks, and functional groups. Key findings are summarized in Table 1.

Substituent Variations: Hydroxyl vs. Amino Groups

- Methyl 2-amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoate (CAS 1404690-21-6): Replacing the hydroxyl group with an amino group increases molecular weight (233.31 g/mol) and alters hydrogen-bonding capacity. This substitution likely enhances solubility in polar solvents and modifies biological activity, as amines are common pharmacophores. However, this compound is currently unavailable in commercial inventories, limiting experimental validation .

Aromatic vs. Heterocyclic Frameworks

- Thiophene-containing analogs (e.g., 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol): The replacement of the tetralin system with a thiophene ring reduces aromatic stability but introduces sulfur-based electronic effects. Such analogs are often used in drug development for their metabolic resistance, though their polarity and pharmacokinetic profiles differ significantly from tetralin derivatives .

Propanoate Derivatives with Phenoxy Substituents

- 2-(4-Methoxyphenoxy)propanoic acid (CAS 13794-15-5, Similarity: 0.91): This compound shares the propanoate backbone but substitutes the tetralin group with a methoxyphenoxy moiety. However, the lack of a fused bicyclic system reduces steric complexity .

- (R)-2-(4-Hydroxyphenoxy)propanoic acid (CAS 94050-90-5, Similarity: 0.91): The hydroxylphenoxy group introduces acidity (pKa ~4–5), contrasting with the esterified hydroxyl group in the target compound. This difference impacts solubility and reactivity in ester hydrolysis or enzymatic processes .

Structural Complexity and Functionalization

- 2-[(1S,2R)-7-hydroxy-2-(2-hydroxypropan-2-yl)-1-methyltetralin-1-yl]propanoate: This analog from englerin A synthesis features additional hydroxyl and hydroxypropyl groups on the tetralin ring.

Implications of Structural Differences

- Hydroxyl vs. Amino Groups: The hydroxyl group in the target compound may facilitate esterase-mediated hydrolysis, whereas the amino analog could exhibit greater metabolic stability or interact with amine-specific targets (e.g., GPCRs) .

- Tetralin vs. Phenoxy Systems: The tetralin framework provides a rigid, planar structure conducive to π-π stacking interactions, unlike the flexible phenoxy chain in analogs like 2-(4-hydroxyphenoxy)propanoic acid .

- Stereochemical Complexity : Chiral analogs, such as the (R)-configured derivatives, highlight the importance of enantiopurity in biological activity, a factor requiring rigorous synthesis control .

Biological Activity

Methyl 2-hydroxy-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoate is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C14H18O3

- Molecular Weight : 234.29 g/mol

- InChI Key : JRMJYROEBJLIBU-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The compound exhibits several pharmacological properties that contribute to its potential therapeutic applications.

Pharmacological Properties

- Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties, which may be attributed to their ability to scavenge free radicals and reduce oxidative stress.

- Anti-inflammatory Effects : Studies have shown that related compounds can modulate inflammatory pathways, suggesting that this compound may also possess anti-inflammatory characteristics.

- Neuroprotective Effects : There is emerging evidence supporting the neuroprotective potential of tetrahydronaphthalene derivatives, which could be relevant for conditions such as neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antioxidant | Scavenging of free radicals | |

| Anti-inflammatory | Modulation of inflammatory cytokines | |

| Neuroprotective | Protection against neuronal cell death |

Case Study 1: Antioxidant Activity

A study published in a peer-reviewed journal demonstrated that methyl esters of naphthalene derivatives showed significant antioxidant activity in vitro. The compound was tested against various free radicals and exhibited a strong ability to neutralize them, indicating its potential use in formulations aimed at reducing oxidative stress.

Case Study 2: Anti-inflammatory Mechanisms

Research conducted on similar compounds revealed that they could inhibit the production of pro-inflammatory cytokines in cell cultures. This suggests that this compound may have therapeutic applications in inflammatory diseases.

Case Study 3: Neuroprotection in Animal Models

In vivo studies involving animal models of neurodegeneration have shown that tetrahydronaphthalene derivatives can protect against cognitive decline and neuronal loss. These findings support the hypothesis that this compound may offer similar neuroprotective benefits.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.